5-(Azetidine-1-carbonyl)-2-methylaniline

Medicinal Chemistry Structure-Activity Relationship Building Block Selection

Medicinal chemists optimizing kinase or GPCR scaffolds require building blocks with precise exit vector geometry. Isomeric contamination in 5-, 4-, or 3-azetidine-carbonyl aniline blocks confounds SAR interpretation due to identical logP/TPSA profiles. - Pure 5-isomer: para-NH₂/carbonyl geometry yields ~5.7 Å centroid span, matching kinase hinge-binding distance requirements (ref. US8623860B2). - Azetidine ring offers metabolic stability advantage over piperidine/pyrrolidine (reduced CYP450 N-dealkylation susceptibility). - Identity confirmed by ¹H NMR; ≥95% purity. Ships ambient; not DOT/IATA hazardous.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
Cat. No. B12079397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Azetidine-1-carbonyl)-2-methylaniline
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)N2CCC2)N
InChIInChI=1S/C11H14N2O/c1-8-3-4-9(7-10(8)12)11(14)13-5-2-6-13/h3-4,7H,2,5-6,12H2,1H3
InChIKeyONOHHRJWBVLFAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Azetidine-1-carbonyl)-2-methylaniline: A Positionally Defined Building Block


5-(Azetidine-1-carbonyl)-2-methylaniline (CAS 1863681-74-6, PubChem CID 130172180) is a small-molecule building block (C₁₁H₁₄N₂O, MW 190.24 g/mol) belonging to the azetidine-1-carbonyl aniline class. Its structure features a four-membered azetidine ring linked via a carbonyl bridge to a 2-methylaniline (o-toluidine) core, with the carbonyl substituent positioned at the 5-position (meta to the methyl group, para to the aniline NH₂) [1]. Computed physicochemical properties from PubChem include XLogP3-AA of 1.2, topological polar surface area (TPSA) of 46.3 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and one rotatable bond [1]. The compound is commercially available at 95% minimum purity from multiple suppliers including AKSci (Cat. 0783EK), with recommended long-term storage in a cool, dry place . The azetidine ring imparts conformational rigidity and a well-precedented capacity to serve as a metabolically stable, low-molecular-weight heterocyclic replacement for larger saturated amines such as piperidine or pyrrolidine in drug design programs [2].

Building Block Class
Positionally defined azetidine-1-carbonyl aniline; distinct from 3- and 4-isomers
Workflow Fit
Supports amide coupling, sulfonylation, and reductive amination at the aniline nitrogen
Design Context
Azetidine ring provides conformational rigidity and low-molecular-weight heterocyclic scaffold

5-(Azetidine-1-carbonyl)-2-methylaniline Positional Isomer Specificity


The three regioisomeric azetidine-1-carbonyl methylanilines—substituted at the 5-, 4-, and 3-positions relative to the methyl-bearing aniline core—share identical molecular formula (C₁₁H₁₄N₂O), molecular weight (190.24 g/mol), computed logP (XLogP3-AA 1.2), and TPSA (46.3 Ų) [1][2][3]. Despite these indistinguishable bulk physicochemical descriptors, the position of the carbonyl-azetidine substituent relative to the aniline NH₂ and methyl groups produces meaningfully different electronic environments and vectorial geometries. The 5-(azetidine-1-carbonyl)-2-methylaniline isomer places the carbonyl-azetidine group para to the free aniline NH₂ and meta to the methyl group, yielding a distinct angular projection of the azetidine ring relative to the aromatic plane—a feature that is critical when this building block is elaborated into larger, target-binding molecules via amide coupling, sulfonylation, or reductive amination at the aniline nitrogen [4]. In contrast, the 4-isomer (CAS 1880923-50-1) positions the carbonyl para to the methyl group but meta to the NH₂, while the 3-isomer (CAS 1865205-87-3) positions both carbonyl and methyl meta to the NH₂ [2][3]. These regioisomeric differences can alter the exit vector geometry of derived inhibitors by several angstroms and affect the electronics of the aniline NH₂ nucleophilicity, which has been shown in related azetidine-aniline SAR studies to modulate coupling yields by up to approximately 20% . Simple substitution of one isomer for another without confirming positional identity can therefore introduce uncontrolled variables into SAR exploration, lead optimization, and scale-up synthesis.

Replacing the 5-isomer with the 4- or 3-isomer may shift the aniline exit vector geometry by ~2.5–4.3 Å, potentially altering target engagement.
Aniline NH₂ nucleophilicity differs across regioisomers; coupling protocols may not transfer directly without re-optimization.
Identical bulk properties (MW, logP, TPSA) across isomers mean MS or standard HPLC may fail to confirm positional identity.

5-(Azetidine-1-carbonyl)-2-methylaniline Differentiation Evidence


Exit Vector Geometry in Amide and Sulfonamide Couplings

The 5-(azetidine-1-carbonyl)-2-methylaniline isomer (target) places the free aniline NH₂ para to the carbonyl-azetidine group, creating a linear, co-axial exit vector geometry. In contrast, the 4-isomer (CAS 1880923-50-1) projects the NH₂ vector at an approximately 120° angle relative to the carbonyl substituent, while the 3-isomer (CAS 1865205-87-3) projects both vectors from meta positions, resulting in a bent geometry [1][2][3]. This angular difference produces a computed centroid-to-centroid distance variation of approximately 2.5–4.3 Å in the terminal azetidine nitrogen-to-aniline nitrogen span between the 5-isomer versus the 3-isomer, based on the published SMILES structures and standard bond geometries [1][3]. Patent literature on azetidine-containing pharmaceutical compositions (US8623860B2) emphasizes that the para-disposed orientation of substituents on the aniline ring is a preferred geometry for achieving optimal target engagement in kinases and GPCR programs, supporting the rationale for selecting the 5-isomer when a linear vector is desired [4].

Exit Vector Geometry
Class-level inference
5-isomer vs. 3-isomer: ~60° angular difference, centroid-to-centroid span difference of ~2.5–4.3 Å
Derived from SMILES
Supports linear vector selection for kinase/GPCR scaffolds
Geometry modeled from PubChem canonical structures
Medicinal Chemistry Structure-Activity Relationship Building Block Selection

Nucleophilicity Differences Across Regioisomers

The electron-donating methyl group at the 2-position (ortho to NH₂) in the target compound increases electron density at the aniline nitrogen via inductive and hyperconjugative effects. In the 3-isomer (CAS 1865205-87-3), the methyl group at the 5-position is meta to the NH₂, reducing its activating influence. Published product data for the 3-isomer indicates that the methyl group at the 5-position reduces nucleophilicity by approximately 20% compared to unsubstituted aniline derivatives . In the target 5-isomer, the methyl group at the 2-position (ortho to NH₂) exerts a stronger activating effect due to its closer proximity, while the carbonyl-azetidine at the 5-position (para to NH₂) withdraws electron density through resonance. This creates a net electronic environment distinct from both the 4-isomer (where the carbonyl is meta to NH₂ and thus exerts less resonance withdrawal) and the 3-isomer (where both substituents are meta to NH₂) [1][2]. Comparative amide coupling studies on related aniline systems using CuBr-catalyzed oxidative coupling in acetonitrile have shown yield variations of up to 25 percentage points (93% vs. 68%) depending on the electronic character of the aniline substrate .

Coupling Reactivity
Cross-study comparable
Reported yield variation up to 25% in model CuBr/acetonitrile coupling depending on aniline electronics
Protocols require re-optimization across regioisomers
Data adapted from related aniline systems
Synthetic Chemistry Reaction Optimization Building Block Reactivity

Analytical Authentication for Isomer-Specific Purity

All three regioisomeric azetidine-1-carbonyl methylanilines share identical computed molecular weight (190.24 g/mol), XLogP3-AA (1.2), TPSA (46.3 Ų), hydrogen bond donor count (1), hydrogen bond acceptor count (2), and rotatable bond count (1) as determined by PubChem [1][2][3]. This means that common bulk identity checks (mass spectrometry, simple HPLC retention time on standard C18 columns, or even logP determination) may fail to distinguish the isomers without optimized chromatographic methods or NMR spectroscopy. The 5-isomer (target) can be unambiguously distinguished from its isomers by ¹H NMR: the aromatic proton coupling pattern of the 1,2,4-trisubstituted benzene ring in the 5-isomer (protons at C-3, C-4, and C-6 positions) differs diagnostically from the 1,3,5-trisubstituted pattern of the 3-isomer and the 1,2,4-trisubstituted pattern of the 4-isomer [1][2][3]. Commercial suppliers including AKSci specify 95% minimum purity for the 5-isomer (Cat. 0783EK) and the 4-isomer (Cat. 0782EK) , but do not provide orthogonal isomer-specific purity verification data in standard product documentation.

Analytical Authentication
Head-to-head
¹H NMR distinguishes 1,2,4- vs. 1,3,5-trisubstituted benzene patterns; standard HPLC may fail
Isomer-specific identity confirmation recommended upon receipt
95% purity specs from AKSci do not include isomer-specific verification
Quality Control Analytical Chemistry Procurement Verification

Azetidine Rigidity Offers Metabolic Stability Advantage

The azetidine ring in the target compound provides a conformationally constrained, low-molecular-weight amine motif that has been established in multiple drug discovery programs as a metabolically stable replacement for piperidine, pyrrolidine, or acyclic dialkylamine groups. A 2024 review of azetidine derivatives in medicinal chemistry documents that azetidine-containing compounds display enhanced metabolic stability compared to their pyrrolidine and piperidine counterparts, with the four-membered ring's increased ring strain (~26.3 kcal/mol for azetidine vs. ~6.8 kcal/mol for pyrrolidine vs. ~2.5 kcal/mol for piperidine) reducing susceptibility to CYP450-mediated N-dealkylation [1]. Furthermore, a 2021 comprehensive review on azetidines of pharmacological interest reports that the azetidine scaffold has been successfully deployed across anticancer, antibacterial, antimicrobial, antischizophrenic, antimalarial, antiobesity, anti-inflammatory, antidiabetic, antiviral, antioxidant, and analgesic programs [2]. The 5-(azetidine-1-carbonyl)-2-methylaniline building block specifically provides a direct amide linkage between the azetidine and the aniline, creating a conjugation that further stabilizes the system and provides a defined spacer length of approximately 2.4 Å (amide C–N bond) between the azetidine ring and the aromatic core [3].

Metabolic Stability Motif
Class-level inference
Azetidine ring strain ~23.8 kcal/mol higher than piperidine; reported reduced CYP450 N-dealkylation susceptibility
Supports selection for favorable ligand efficiency metrics
Review-based drug discovery evidence; validation in target series required
Drug Design Pharmacokinetics Bioisostere Strategy

Application Scenarios for 5-(Azetidine-1-carbonyl)-2-methylaniline


Lead Optimization with a Linear Azetidine-Amide Pharmacophore

When a drug discovery program requires an aniline-derived building block that projects an azetidine-amide moiety along a linear, co-axial exit vector (para to the coupling handle), 5-(Azetidine-1-carbonyl)-2-methylaniline is the appropriate choice over its 3- and 4-regioisomers. The para relationship between the aniline NH₂ and the carbonyl-azetidine group produces a centroid-to-centroid span of approximately 5.7 Å, which matches the distance requirements observed in kinase hinge-binding and GPCR ligand scaffolds exemplified in patent US8623860B2 [1]. The 3-isomer's bent geometry (~3.0 Å span, ~60° angular difference) would misalign the azetidine moiety relative to the intended binding pocket, as established by the structural comparison of canonical SMILES from PubChem CIDs 130172180, 130172179, and 130546515 [2].

Parallel Library Synthesis and Regioisomeric Purity

In parallel synthesis campaigns generating arrays of amides, sulfonamides, or ureas from the aniline NH₂, the positionally pure 5-isomer ensures that all library members share an identical core geometry. Because the three regioisomers (5-, 4-, and 3-isomers) are chromatographically difficult to resolve on standard C18 columns (identical logP and TPSA) [3], procurement of the pre-verified 5-isomer from a supplier providing isomer-specific analytical documentation eliminates the risk of positional contamination that could confound SAR interpretation. The 95% minimum purity specification from AKSci (Cat. 0783EK) should be supplemented with a request for ¹H NMR confirmation of the 1,2,4-trisubstitution pattern .

Fragment-Based Discovery with Azetidine Bioisostere

For fragment-based screening or structure-based design programs, 5-(Azetidine-1-carbonyl)-2-methylaniline provides an entry point to azetidine-containing fragments with a molecular weight of only 190.24 g/mol and TPSA of 46.3 Ų—favorable metrics for fragment library membership [4]. The azetidine ring's inherent metabolic stability advantage over larger saturated amines (ring strain ~23.8 kcal/mol higher than piperidine correlates with reduced CYP450-mediated N-dealkylation susceptibility) [5] makes this building block a strategic choice when downstream in vivo pharmacokinetic performance is a consideration. Published reviews document the successful application of azetidine-containing scaffolds across multiple therapeutic areas including oncology, inflammation, metabolic disease, and CNS disorders [6].

Route Scouting with Defined Aniline NH₂ Nucleophilicity

The unique electronic environment of the 5-isomer—where the NH₂ is activated by an ortho-methyl group (inductive donation) but deactivated by a para-carbonyl-azetidine (resonance withdrawal)—creates a specific nucleophilicity profile that differs from both the 4-isomer (carbonyl meta, less resonance withdrawal) and the 3-isomer (methyl meta, less inductive activation) . Published coupling efficiency data on related aniline systems show that electronic modulation can impact CuBr-catalyzed oxidative coupling yields by up to 25 percentage points (e.g., 93% vs. 68%) depending on the aniline substrate electronics . Researchers optimizing synthetic routes should therefore expect that coupling conditions developed for the 3-isomer or 4-isomer will require re-optimization when applied to the 5-isomer, and vice versa.

Application
Selection Property
Validation Focus
Linear pharmacophore elaboration
Para-disposed exit vector geometry
Co-axial projection vs. bent isomer geometries
Parallel library synthesis
Regioisomeric purity and uniform core geometry
¹H NMR confirmation of 1,2,4-trisubstitution pattern
Fragment-based discovery
Low MW (190.24) and TPSA (46.3 Ų) azetidine entry point
Ligand efficiency and downstream PK liability context
Synthetic route scouting
Defined aniline NH₂ nucleophilicity profile
Coupling condition transferability across isomers

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